molecular formula C11H17N B14482528 2-(4-Methylcyclohexylidene)butanenitrile CAS No. 63967-58-8

2-(4-Methylcyclohexylidene)butanenitrile

Cat. No.: B14482528
CAS No.: 63967-58-8
M. Wt: 163.26 g/mol
InChI Key: ZHXHBWPAXSQPHT-UHFFFAOYSA-N
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Description

2-(4-Methylcyclohexylidene)butanenitrile is an organic compound belonging to the nitrile family It features a butanenitrile backbone with a 4-methylcyclohexylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for nitriles often involve the ammoxidation of alkanes or alkenes. This process involves the reaction of an alkane or alkene with ammonia and oxygen in the presence of a catalyst to form the corresponding nitrile.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

2-(4-Methylcyclohexylidene)butanenitrile has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.

    Pharmaceuticals: Nitriles are often used in the synthesis of pharmaceutical compounds due to their reactivity and versatility.

    Agriculture: Nitriles can be used in the synthesis of agrochemicals, including herbicides and pesticides.

Mechanism of Action

The mechanism of action of 2-(4-Methylcyclohexylidene)butanenitrile involves its reactivity as a nitrile. The -CN group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to participate in various chemical reactions, including reductions, oxidations, and substitutions. The molecular targets and pathways involved depend on the specific reaction and conditions employed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylcyclohexylidene)butanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its structure allows for specific interactions and reactivity that may not be observed in other similar nitriles.

Properties

CAS No.

63967-58-8

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

2-(4-methylcyclohexylidene)butanenitrile

InChI

InChI=1S/C11H17N/c1-3-10(8-12)11-6-4-9(2)5-7-11/h9H,3-7H2,1-2H3

InChI Key

ZHXHBWPAXSQPHT-UHFFFAOYSA-N

Canonical SMILES

CCC(=C1CCC(CC1)C)C#N

Origin of Product

United States

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